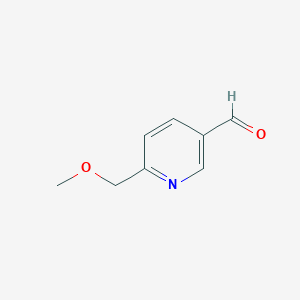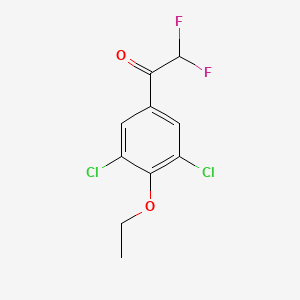
1-(3,5-Dichloro-4-ethoxyphenyl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichloro-4-ethoxyphenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of dichloro, ethoxy, and difluoro groups attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-4-ethoxyphenyl)-2,2-difluoroethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichloro-4-ethoxybenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to improve the overall yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dichloro-4-ethoxyphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-(3,5-Dichloro-4-ethoxyphenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dichloro-4-ethoxyphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloro-4-ethoxyphenyl)methanol: Similar structure but lacks the difluoroethanone group.
4-(3,5-Dichloro-4-ethoxyphenyl)-5-(1,2-dimethyl-1H-indol-3-yl)-3-hydroxy-1-(3-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one: Contains additional functional groups and a more complex structure.
Uniqueness
1-(3,5-Dichloro-4-ethoxyphenyl)-2,2-difluoroethanone is unique due to the presence of both dichloro and difluoro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H8Cl2F2O2 |
|---|---|
Poids moléculaire |
269.07 g/mol |
Nom IUPAC |
1-(3,5-dichloro-4-ethoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H8Cl2F2O2/c1-2-16-9-6(11)3-5(4-7(9)12)8(15)10(13)14/h3-4,10H,2H2,1H3 |
Clé InChI |
DMGHFYYJNYZVHL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1Cl)C(=O)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



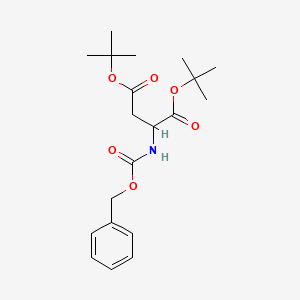
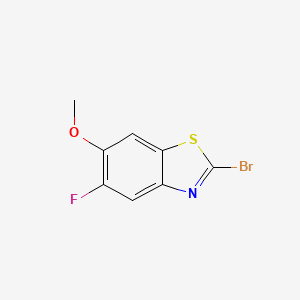
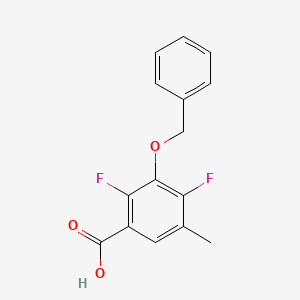
![[(4aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B14772021.png)
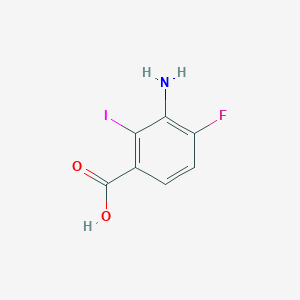
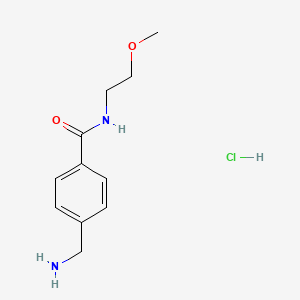
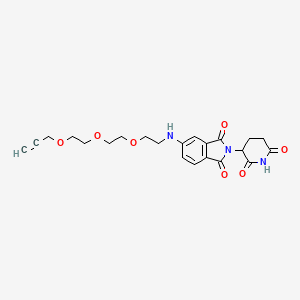

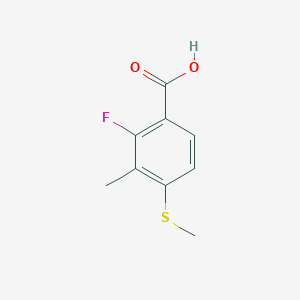

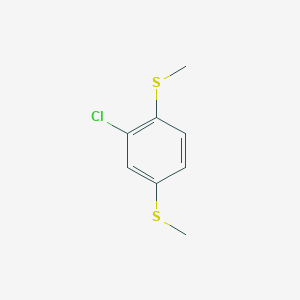
![1,1'-Diphenyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B14772055.png)
